molecular formula C24H22ClN5O B4089520 7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B4089520
M. Wt: 431.9 g/mol
InChI Key: BHGIHUSZQOQJFR-UHFFFAOYSA-N
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Description

7-[4-(Benzyloxy)Phenyl]-5-(2-Chlorophenyl)-4,5,6,7-Tetrahydro[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine is a compound characterized by a complex chemical structure featuring both phenyl and triazolopyrimidine groups. This combination makes it a molecule of considerable interest in various fields of scientific research due to its potential biochemical and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)Phenyl]-5-(2-Chlorophenyl)-4,5,6,7-Tetrahydro[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine typically involves multi-step organic reactions. Key synthetic routes may include:

  • Step 1: : Preparation of the benzyloxyphenyl intermediate through nucleophilic substitution reactions.

  • Step 2: : Formation of the triazolopyrimidine core via cyclization reactions.

  • Step 3: : Introduction of the chlorophenyl group through coupling reactions.

Industrial Production Methods: Large-scale production of this compound may utilize similar synthetic pathways, optimized for yield and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions could convert certain functional groups within the compound to their respective reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, affecting the phenyl and triazolopyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: Reactions can yield a variety of products, depending on the reactants and conditions used. These include oxidized derivatives, reduced forms, and substituted phenyl or triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, the compound serves as a building block for creating more complex molecules and is valuable in studying reaction mechanisms.

Biology: Its structure allows it to interact with various biological targets, making it useful in exploring biochemical pathways and interactions.

Medicine: Potential pharmacological applications include acting as a lead compound in drug discovery for targeting specific receptors or enzymes.

Industry: Used in the development of new materials or as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, thus affecting biochemical pathways and cellular processes. Detailed studies are needed to elucidate precise mechanisms.

Similar Compounds

  • 4-[4-(Benzyloxy)phenyl]-6-(2-chlorophenyl)-2-amino-1,2-dihydro-1,2,4-triazolo[1,5-a]pyrimidine

  • 5-(2-Chlorophenyl)-7-[4-(methoxy)phenyl]-1,2,4-triazolo[1,5-a]pyrimidin-2-amine

  • 7-[4-(Benzyloxy)phenyl]-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

This compound's distinctive structural features make it a significant subject of study in various scientific fields, underscoring its versatility and utility in advancing chemical and biological research.

Properties

IUPAC Name

5-(2-chlorophenyl)-7-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c25-20-9-5-4-8-19(20)21-14-22(30-24(27-21)28-23(26)29-30)17-10-12-18(13-11-17)31-15-16-6-2-1-3-7-16/h1-13,21-22H,14-15H2,(H3,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGIHUSZQOQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)N)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 3
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 4
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 5
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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